molecular formula C17H17ClN4O4 B14099295 8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14099295
M. Wt: 376.8 g/mol
InChI Key: YGTQZXMRKWNNKR-UHFFFAOYSA-N
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Description

8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 8-chloro-1,3-dimethylxanthine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyphenylethanol.

    Substitution: Formation of 8-amino-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Scientific Research Applications

8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,3-dimethylxanthine: A structurally similar compound with different substituents.

    4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the purine structure.

    8-chloro-1,3-dimethylxanthine: Similar core structure but different functional groups.

Uniqueness

8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C17H17ClN4O4

Molecular Weight

376.8 g/mol

IUPAC Name

8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H17ClN4O4/c1-9(13(23)10-5-7-11(26-4)8-6-10)22-12-14(19-16(22)18)20(2)17(25)21(3)15(12)24/h5-9H,1-4H3

InChI Key

YGTQZXMRKWNNKR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)N2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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